Methyl 4-cyano-4-hydroxythiolane-3-carboxylate
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Overview
Description
Methyl 4-cyano-4-hydroxythiolane-3-carboxylate is an organic compound with the molecular formula C7H9NO3S. It is a thiolane derivative, characterized by the presence of a cyano group, a hydroxyl group, and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-4-hydroxythiolane-3-carboxylate typically involves the reaction of 4-cyano-4-hydroxythiolane with methanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The process may involve steps such as esterification, purification, and crystallization to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput. The industrial synthesis may also incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-4-hydroxythiolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to primary amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 4-cyano-4-hydroxythiolane-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-cyano-4-hydroxythiolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the hydroxyl and ester groups can undergo various transformations. These interactions can modulate biological pathways and result in specific effects, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-cyano-4-hydroxythiolane-2-carboxylate
- Methyl 4-cyano-4-hydroxythiolane-5-carboxylate
- Methyl 4-cyano-4-hydroxythiolane-3-sulfonate
Uniqueness
Methyl 4-cyano-4-hydroxythiolane-3-carboxylate is unique due to its specific substitution pattern on the thiolane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
155251-30-2 |
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Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
methyl 4-cyano-4-hydroxythiolane-3-carboxylate |
InChI |
InChI=1S/C7H9NO3S/c1-11-6(9)5-2-12-4-7(5,10)3-8/h5,10H,2,4H2,1H3 |
InChI Key |
HCKNQPFZDIYYEA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CSCC1(C#N)O |
Origin of Product |
United States |
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